4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(quinolin-8-yl)butanamide
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Overview
Description
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core and a quinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the coupling of the quinazoline and quinoline units using a suitable linker, such as butanamide, under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the quinazoline and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid: Shares a similar quinazoline core but differs in its functional groups and overall structure.
4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid: Another compound with a quinazoline core but with different substituents.
Uniqueness
4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)BUTANAMIDE is unique due to its specific combination of the quinazoline and quinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C21H18N4O3/c26-18(23-17-10-3-6-14-7-4-12-22-19(14)17)11-5-13-25-20(27)15-8-1-2-9-16(15)24-21(25)28/h1-4,6-10,12H,5,11,13H2,(H,23,26)(H,24,28) |
InChI Key |
OHMIFBWEJIJNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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